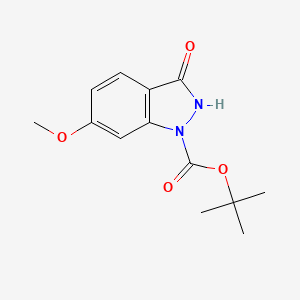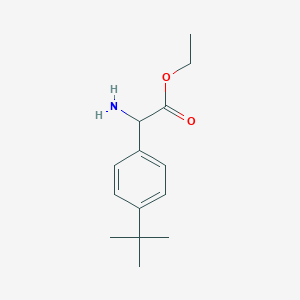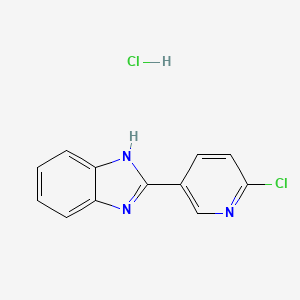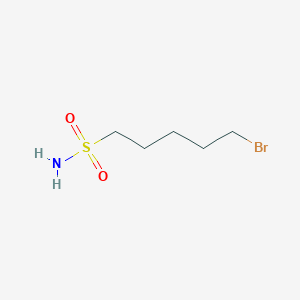
Ethyl 2-(3-amino-1,1-dioxo-1lambda6-thian-3-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(3-amino-1,1-dioxo-1lambda6-thian-3-yl)acetate is a chemical compound with the molecular formula C7H13NO4S It is a derivative of thian-3-yl acetate, featuring an amino group and a dioxo group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-amino-1,1-dioxo-1lambda6-thian-3-yl)acetate typically involves the reaction of ethyl acetate with a thian-3-yl derivative under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is monitored to maintain the desired reaction parameters, and the product is purified using techniques such as distillation or crystallization to achieve the required quality standards.
化学反応の分析
Types of Reactions
Ethyl 2-(3-amino-1,1-dioxo-1lambda6-thian-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the dioxo group to hydroxyl groups.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ethyl 2-(3-nitro-1,1-dioxo-1lambda6-thian-3-yl)acetate, while reduction could produce ethyl 2-(3-amino-1-hydroxy-1lambda6-thian-3-yl)acetate.
科学的研究の応用
Ethyl 2-(3-amino-1,1-dioxo-1lambda6-thian-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 2-(3-amino-1,1-dioxo-1lambda6-thian-3-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dioxo group can participate in redox reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Methyl 2-(3-amino-1,1-dioxo-1lambda6-thian-3-yl)acetate: Similar structure but with a methyl group instead of an ethyl group.
2-(3-amino-1,1-dioxo-1lambda6-thian-3-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl ester group makes it more lipophilic compared to its methyl ester and carboxylic acid counterparts, potentially affecting its solubility and reactivity.
特性
分子式 |
C9H17NO4S |
|---|---|
分子量 |
235.30 g/mol |
IUPAC名 |
ethyl 2-(3-amino-1,1-dioxothian-3-yl)acetate |
InChI |
InChI=1S/C9H17NO4S/c1-2-14-8(11)6-9(10)4-3-5-15(12,13)7-9/h2-7,10H2,1H3 |
InChIキー |
KOZNPVXMNVEDHX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1(CCCS(=O)(=O)C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-(Benzyloxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13512491.png)
![2,5,8-Triazaspiro[3.5]nonan-7-one](/img/structure/B13512495.png)
![Tert-butyl2-hydroxy-9-azadispiro[3.1.5^{6}.1^{4}]dodecane-9-carboxylate](/img/structure/B13512514.png)



![4-{[(Benzyloxy)carbonyl]amino}oxane-3-carboxylic acid](/img/structure/B13512543.png)





